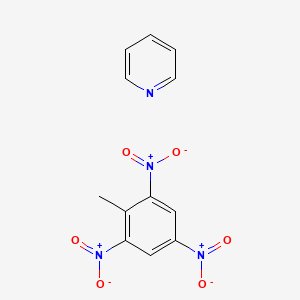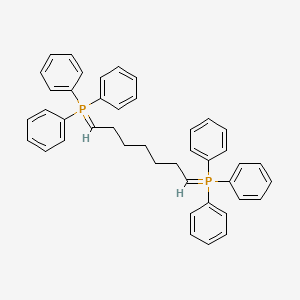
2-Methyl-1,3,5-trinitrobenzene;pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,3,5-trinitrobenzene;pyridine is a compound that combines the aromatic properties of benzene with the basicity of pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as reagents . Pyridine can be introduced through a substitution reaction, where pyridine displaces a leaving group on the benzene ring .
Industrial Production Methods
Industrial production of 2-Methyl-1,3,5-trinitrobenzene;pyridine involves large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The process requires careful handling of reagents and by-products to minimize environmental impact and ensure safety .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3,5-trinitrobenzene;pyridine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives, such as 2-Methyl-1,3,5-triaminobenzene.
Substitution: Pyridine can participate in nucleophilic substitution reactions, where it displaces other groups on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions . Oxidation reactions may involve the use of strong oxidizing agents like potassium permanganate .
Major Products
Major products formed from these reactions include various amino derivatives and substituted benzene compounds, which have applications in different chemical processes .
Scientific Research Applications
2-Methyl-1,3,5-trinitrobenzene;pyridine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds.
Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1,3,5-trinitrobenzene;pyridine involves its interaction with molecular targets through its nitro and pyridine groups. The nitro groups can undergo reduction to form reactive intermediates, which can interact with biological molecules . The pyridine ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Similar in structure but lacks the pyridine ring.
1,3,5-Trinitrobenzene: Lacks the methyl group and pyridine ring.
Uniqueness
2-Methyl-1,3,5-trinitrobenzene;pyridine is unique due to the presence of both nitro groups and a pyridine ring, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and interactions that are not possible with similar compounds.
Properties
CAS No. |
39111-22-3 |
|---|---|
Molecular Formula |
C12H10N4O6 |
Molecular Weight |
306.23 g/mol |
IUPAC Name |
2-methyl-1,3,5-trinitrobenzene;pyridine |
InChI |
InChI=1S/C7H5N3O6.C5H5N/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10(15)16;1-2-4-6-5-3-1/h2-3H,1H3;1-5H |
InChI Key |
SIKZERUNMUEMSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-].C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-diamino-6-chloro-N-[(E)-(cyanohydrazinylidene)methyl]pyrazine-2-carboxamide](/img/structure/B14679071.png)
![2-Chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide](/img/structure/B14679076.png)





![3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethylporphyrin-2-yl]prop-2-enoic acid](/img/structure/B14679130.png)

![Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N'-[4-(1,1-dimethylethyl)-2-ethylphenyl]-](/img/structure/B14679140.png)




